Anti-Inflammatory Peptide 1 Acetate
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Overview
Description
Anti-Inflammatory Peptide 1 Acetate is a bioactive peptide known for its potent anti-inflammatory properties. This compound is part of a broader class of anti-inflammatory peptides that play a crucial role in modulating the immune response and reducing inflammation. These peptides are derived from various natural sources, including plants, animals, and microorganisms, and have been shown to have significant therapeutic potential in treating inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anti-Inflammatory Peptide 1 Acetate typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Anti-Inflammatory Peptide 1 Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to enhance its stability or activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques are employed.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with enhanced properties .
Scientific Research Applications
Anti-Inflammatory Peptide 1 Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and reducing inflammation in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis, inflammatory bowel disease, and psoriasis.
Mechanism of Action
The mechanism of action of Anti-Inflammatory Peptide 1 Acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide binds to receptors on immune cells, such as macrophages and neutrophils, inhibiting their activation and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): Another anti-inflammatory peptide with similar immunomodulatory properties.
Antiflammin: A peptide derived from annexin I with potent anti-inflammatory effects.
Bee Venom Peptides: Peptides such as melittin that exhibit anti-inflammatory and antimicrobial activities.
Uniqueness
Anti-Inflammatory Peptide 1 Acetate is unique due to its specific amino acid sequence and its ability to modulate multiple inflammatory pathways simultaneously.
Properties
Molecular Formula |
C47H86N12O16S2 |
---|---|
Molecular Weight |
1139.4 g/mol |
IUPAC Name |
acetic acid;(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H82N12O14S2.C2H4O2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5;1-2(3)4/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71);1H3,(H,3,4)/t26-,27-,28-,29-,30-,31-,32-,33-,36-;/m0./s1 |
InChI Key |
SIZPRSHRYMXEHJ-NVSXTZONSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N.CC(=O)O |
Origin of Product |
United States |
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